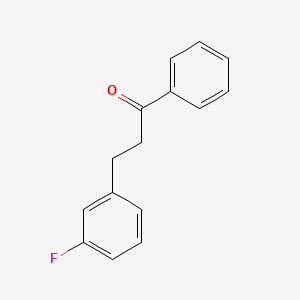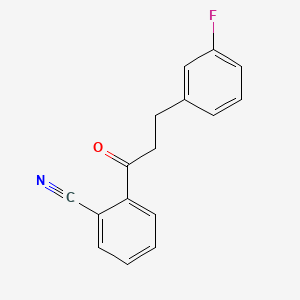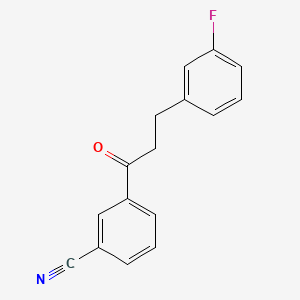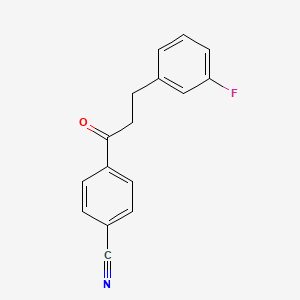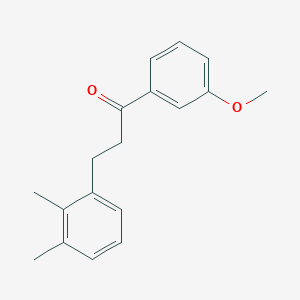
3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of propiophenone, which is an aromatic ketone. The structure suggests that it has a propiophenone backbone with a 2,3-dimethylphenyl group and a methoxy group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure would depend on the specific structure of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Acylation and Alkylation Processes : Kasturi and Damodaran (1969) discussed the reaction of halo- and ethoxypropionic acids with dimethoxybenzene, leading to the synthesis of compounds including dimethoxypropiophenones (Kasturi & Damodaran, 1969).
- Steroid Compound Synthesis : Nazarov and Zavyalov (1956) explored the synthesis of steroid compounds and related substances, including reactions involving dimethylamino-methoxypropiophenone (Nazarov & Zavyalov, 1956).
- Spectroscopic and Electrochemical Properties : Sarma, Kataky, and Baruah (2007) studied the properties of diaryl quinone methides, including dimethylcyclohexa-dienones, indicating their potential as indicators due to their solvatochromic and acid-base properties (Sarma, Kataky, & Baruah, 2007).
Molecular Structure and Analysis
- Molecular Structure Determination : Burgess et al. (1998) determined the molecular structures of various hydroxypyridin-4-ones, including those substituted with dimethylphenyl, providing insights into their dimeric pair formations (Burgess et al., 1998).
- Enol-Keto Tautomerism and Spectroscopic Analysis : Demircioğlu, Albayrak, and Büyükgüngör (2014) investigated the molecular structure and properties of a compound including dimethylphenyl, focusing on its enol-keto tautomerism and spectroscopic properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Photophysical Studies
- Photorelease of HCl from Methoxy Acetophenone Derivatives : Pelliccioli et al. (2001) studied the photorelease of HCl from dimethylphenacyl chloride, revealing the formation of specific photoenols and their subsequent reactions (Pelliccioli et al., 2001).
- Radical Scavenging Activities : Alaşalvar et al. (2014) synthesized dimethylphenylimino compounds and assessed their free radical scavenging activities, highlighting their potential in this area (Alaşalvar et al., 2014).
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-15(14(13)2)10-11-18(19)16-8-5-9-17(12-16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXVDSVAOPOBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644615 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898769-05-6 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

